1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride
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Overview
Description
1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is a synthetic compound known for its unique chemical structure and various applications in scientific research. Its thiazole ring and amine group contribute to its reactivity and versatility in different chemical reactions and biological studies. Researchers have explored its potential across multiple fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: : Starting with a thioamide and an α-halo ketone, a cyclization reaction forms the thiazole ring.
Introduction of the 1,1-difluoroethyl Group: : A nucleophilic substitution reaction introduces the 1,1-difluoroethyl group at the desired position on the thiazole ring.
Amination: : The methanamine group is introduced through a reductive amination reaction.
Hydrochloride Formation: : The final product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrially, this compound can be produced using large-scale reactors with precise control of temperature and pressure to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: : Reductive reactions can modify the thiazole ring or the difluoroethyl group.
Substitution: : The amine group can participate in nucleophilic substitution reactions, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Major Products
The primary products from these reactions depend on the conditions and reagents used but can include hydroxylated, carbonylated, and alkylated derivatives of the original compound.
Scientific Research Applications
1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride finds applications in several scientific research areas:
Chemistry: : Used as an intermediate in the synthesis of complex molecules and as a reagent in organic transformations.
Biology: : Investigated for its potential to interact with biological macromolecules and pathways.
Medicine: : Explored for its pharmacological properties and potential therapeutic applications.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. Its difluoroethyl group and thiazole ring can modulate the activity of these targets, influencing various biological pathways. Detailed studies are required to fully elucidate the precise mechanisms.
Comparison with Similar Compounds
Similar compounds include those with thiazole rings or difluoroethyl groups. Compared to these analogs, 1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is unique in its combination of functional groups, contributing to its distinctive reactivity and applications.
List of Similar Compounds
1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]ethanamine
1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]propanamine
1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride
Properties
CAS No. |
2133458-65-6 |
---|---|
Molecular Formula |
C6H9ClF2N2S |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
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